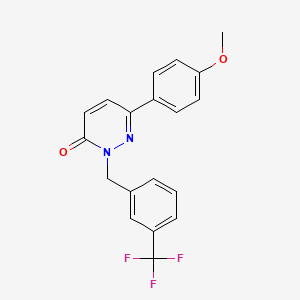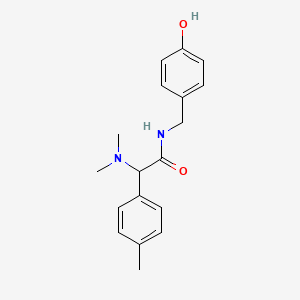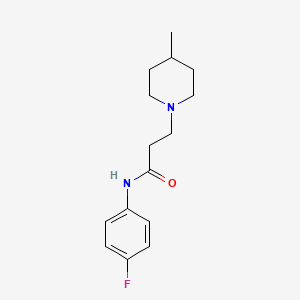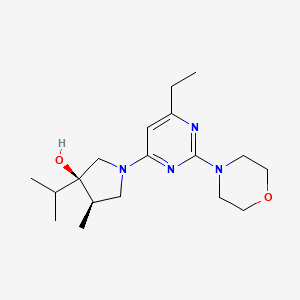![molecular formula C15H18N4O2S B5686296 N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)
N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide is a compound that features a unique combination of a triazole ring and a benzoxepine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Attachment of the Triazole Ring to the Benzoxepine Structure: This step involves the nucleophilic substitution reaction where the triazole ring is attached to the benzoxepine structure via a sulfanyl linkage.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoxepine structure may enhance the compound’s binding affinity and specificity. The sulfanyl linkage can also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzoxepine Derivatives: Compounds with the benzoxepine structure are known for their pharmacological properties.
Uniqueness
N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide is unique due to the combination of the triazole ring and benzoxepine structure, which may result in enhanced biological activity and specificity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(16-6-8-22-14-10-17-19-18-14)12-5-7-21-13-4-2-1-3-11(13)9-12/h1-4,10,12H,5-9H2,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQUJDUWMCOIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1C(=O)NCCSC3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)


![3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)


![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5686264.png)


![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B5686286.png)
![(3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5686289.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
